6-(2-propargyloxyphenyl)hexanoic acid
Description
Overview of 6-(2-Propargyloxyphenyl)hexanoic Acid as a Biochemical Probe
This compound, commonly referred to as PPOH in scientific literature, functions as a selective inhibitor of arachidonate (B1239269) epoxygenation reactions catalyzed by specific microsomal cytochrome P450 enzymes. sigmaaldrich.com This inhibitory action is central to its use as a biochemical probe. By selectively blocking the activity of these enzymes, researchers can elucidate the physiological and pathological roles of the metabolites that are no longer being produced. This targeted inhibition allows for a detailed examination of the downstream effects and signaling pathways regulated by these specific enzyme products. sigmaaldrich.com
The mechanism of inhibition by PPOH involves its interaction with the active site of the target CYP enzymes. This interaction prevents the enzyme from metabolizing its natural substrate, arachidonic acid, into epoxyeicosatrienoic acids (EETs). sigmaaldrich.com The selectivity of PPOH for certain CYP isoforms is a key feature that enhances its utility as a research tool, allowing for the dissection of pathways mediated by specific enzymes. sigmaaldrich.com The use of such chemical probes is essential for what is known as reaction phenotyping, which aims to identify the specific enzymes responsible for particular metabolic reactions. nih.gov
Contextualizing Cytochrome P450 Epoxygenases in Biological Systems
The cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds. mdpi.com Beyond their well-known function in drug metabolism, specific CYP isoforms, known as epoxygenases, are integral to the metabolism of polyunsaturated fatty acids. nih.gov The primary human CYP epoxygenases include members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, CYP2C19, and CYP2J2. researchgate.net
These enzymes are expressed in various tissues, with significant levels found in the liver, kidney, and cardiovascular system. researchgate.net Their activity leads to the conversion of arachidonic acid into four regioisomeric EETs. researchgate.net These EETs are potent signaling molecules involved in a wide range of physiological processes, including the regulation of vascular tone, inflammation, and ion transport. nih.gov The expression and activity of CYP epoxygenases can vary significantly between individuals and tissues, contributing to inter-individual differences in physiological regulation and disease susceptibility. researchgate.net
Significance of Arachidonate Metabolism and Eicosanoids in Physiological Regulation
Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key precursor for a large family of lipid signaling molecules known as eicosanoids. nih.gov The metabolism of arachidonic acid occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov Each pathway generates distinct classes of eicosanoids with diverse and often opposing biological activities.
The eicosanoid family includes prostaglandins (B1171923), thromboxanes, leukotrienes, and the CYP-derived EETs and hydroxyeicosatetraenoic acids (HETEs). microbenotes.comrndsystems.com These molecules act as local hormones, regulating a multitude of physiological and pathophysiological processes, including inflammation, immune responses, blood pressure, and platelet aggregation. microbenotes.comacarindex.com For instance, some prostaglandins are involved in pain and fever, while thromboxanes play a role in blood clotting. microbenotes.com Leukotrienes are potent mediators of allergic and inflammatory reactions. microbenotes.com The EETs produced by CYP epoxygenases are generally associated with anti-inflammatory and vasodilatory effects. nih.gov The intricate balance in the production of these various eicosanoids is crucial for maintaining cellular and tissue homeostasis.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | sigmaaldrich.com |
| Molecular Weight | 246.30 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Storage Temperature | -20 °C | sigmaaldrich.com |
| CAS Number | 206052-01-9 | sigmaaldrich.com |
Table 2: Inhibitory Activity of this compound (PPOH)
| Target Enzyme Activity | Effect of PPOH | IC₅₀ | Source |
| Epoxide formation at arachidonate positions 11 and 12 by CYP4A2 and CYP4A3 isozymes | Inhibition | 90 μM | sigmaaldrich.com |
| ω-hydroxylation reaction of CYP4A1 leading to the formation of 20-HETE | No Inhibition | Not Applicable | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
6-(2-prop-2-ynoxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYTKVXYZYERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706337 | |
| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206052-01-9 | |
| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 2 Propargyloxyphenyl Hexanoic Acid Analogues
Synthetic Strategies for Constructing the 6-(2-Propargyloxyphenyl)hexanoic Acid Core
The construction of the this compound scaffold involves the strategic assembly of its two primary components: the propargyloxyphenyl moiety and the hexanoic acid backbone. Synthetic routes are designed to efficiently link these fragments and allow for further derivatization.
Approaches for Incorporating the Propargyloxyphenyl Moiety
The key feature of the propargyloxyphenyl group is the ether linkage between a phenol (B47542) and a propargyl group (HC≡C-CH₂-). The introduction of this moiety is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a phenolic precursor by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a propargyl halide, such as propargyl bromide or propargyl chloride.
A plausible synthetic route to the core structure would involve starting with a precursor that already contains the phenyl and hexanoic acid components, such as a 6-(2-hydroxyphenyl)hexanoic acid ester. The phenolic hydroxyl group can then be alkylated with propargyl bromide in the presence of a base like potassium carbonate to yield the desired propargyloxy ether. The final step would be the hydrolysis of the ester to furnish the carboxylic acid. The propargyl group is generally stable under these reaction conditions.
Formation of the Hexanoic Acid Backbone in Complex Derivatives
Hexanoic acid, also known as caproic acid, is a six-carbon carboxylic acid naturally found in various fats and oils. wikipedia.orgnih.gov In the context of complex derivatives, the hexanoic acid chain can be constructed or introduced using several established synthetic methods.
One common strategy involves the ring-opening of ε-caprolactone. For instance, treatment of ε-caprolactone with dry hydrogen bromide gas can yield 6-bromohexanoic acid with high purity and yield. chemicalbook.com This bromo-substituted acid can then serve as a versatile building block, enabling its attachment to an aromatic ring, such as phenol, through alkylation reactions to form the complete core structure.
Alternatively, biosynthetic pathways can be engineered in microorganisms like Kluyveromyces marxianus to produce hexanoic acid. nih.gov While primarily used for bulk chemical production, these biological methods highlight alternative routes to the hexanoic acid precursor. nih.govmdpi.com For laboratory synthesis of more complex structures, multi-step chemical routes are common, such as the oxidation of 1-hexanol (B41254) or hexanal. chemicalbook.com
Design and Synthesis of N-Methylsulfonyl-6-(2-Propargyloxyphenyl)hexanamide and Other Analogues
Derivatization of the carboxylic acid group of this compound allows for the creation of various analogues with modified properties. A key class of such derivatives is amides, including N-sulfonylamides like N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide. The synthesis of this analogue involves the formation of a stable amide bond between the hexanoic acid moiety and a sulfonamide.
The general approach requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the nitrogen atom of methanesulfonamide. This activation can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with methanesulfonamide, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, yields the target N-methylsulfonyl hexanamide. A related synthesis for a different hexanoic acid derivative involved reacting a phenoxy-hexanoic acid methyl ester with diethyleneglycol dimesylate, showcasing the modification of such structures. prepchem.com
Methods for Amide Bond Formation in Hexanoic Acid Derivatives
The formation of an amide bond is a fundamental transformation in organic synthesis. Several reliable methods exist for coupling a carboxylic acid, such as a hexanoic acid derivative, with an amine or sulfonamide. The choice of method often depends on the substrate's complexity, functional group tolerance, and desired reaction conditions.
Table 1: Common Methods for Amide Bond Formation
| Method | Activating Reagent(s) | Description |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with an amine. |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. |
| Phosphonium-Based Coupling | BOP reagent, PyBOP | These reagents activate the carboxyl group, facilitating rapid amide bond formation with minimal side reactions. |
| Uronium/Aminium-Based Coupling | HATU, HBTU | These are highly efficient coupling agents that generate an activated ester in situ, leading to high yields of the amide product, often used in solid-phase peptide synthesis. |
Role of Functional Groups in Chemical Reactivity and Biological Application
The specific functional groups within this compound dictate its chemical behavior and its utility in biological contexts. The terminal alkyne of the propargyloxy group is particularly significant due to its role in bioorthogonal chemistry.
Utility of the Propargyloxy Group in Bioorthogonal Chemistry (e.g., Click Chemistry)
Bioorthogonal chemistry refers to chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The propargyloxy group, containing a terminal alkyne, is a premier functional handle for these types of reactions, most notably "click chemistry."
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific. organic-chemistry.orgnih.gov The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which forms a stable triazole ring. organic-chemistry.orgwikipedia.org
There are two main variants used in biological systems:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to dramatically accelerate the cycloaddition and control the regioselectivity, specifically forming the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction is highly efficient and can be performed in aqueous environments, making it suitable for labeling biomolecules like proteins, glycans, and lipids that have been metabolically or chemically tagged with an azide or alkyne reporter. interchim.frsemanticscholar.orgresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living cells, this method uses a strained cyclooctyne (B158145) instead of a simple terminal alkyne like a propargyl group. wikipedia.orgwikipedia.org The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. nih.govwikipedia.orgnih.gov
The propargyloxy group in this compound makes the molecule a powerful chemical reporter. It can be incorporated into cellular systems, and its terminal alkyne can then be used to "click" with an azide-modified probe, such as a fluorescent dye or an affinity tag (e.g., biotin), allowing for the visualization, isolation, and characterization of its biological targets. interchim.frresearchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
The unambiguous structural elucidation and determination of purity for this compound and its analogues rely on a suite of powerful analytical techniques. These methods, when used in concert, provide a comprehensive characterization of the synthesized molecule.
Spectroscopic Methods for Structural Elucidation:
Spectroscopic techniques are paramount in confirming the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its constituent atoms and their chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals would be expected for the aromatic protons, the protons of the hexanoic acid chain, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The splitting patterns (multiplicity) of these signals would confirm the connectivity of the protons.
¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of the unique carbon environments. This is crucial for confirming the presence of all 15 carbon atoms in the structure of this compound. The chemical shifts would differentiate between the sp-, sp²-, and sp³-hybridized carbons of the acetylenic, aromatic, and aliphatic parts of the molecule, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne, the C-O stretches of the ether and carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₅H₁₈O₃), providing strong evidence for the compound's identity. sigmaaldrich.comyoutube.com The fragmentation pattern could show characteristic losses of the carboxylic acid group, the propargyl group, or parts of the hexanoic acid chain.
Chromatographic Techniques for Purity Assessment:
Chromatographic methods are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (mobile phase composition, flow rate, and temperature). A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of that component, allowing for quantification of purity. Commercial suppliers often state a purity of ≥98%, which is typically determined by HPLC. sigmaaldrich.comyoutube.com
Gas Chromatography (GC): While less common for carboxylic acids without derivatization due to their lower volatility and potential for thermal degradation, GC could be used if the carboxylic acid is converted to a more volatile ester derivative. This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.
The combination of these spectroscopic and chromatographic techniques provides a robust and comprehensive analysis, ensuring the unambiguous structural confirmation and high purity of this compound, which is critical for its application in further research.
Mechanistic Elucidation of Cytochrome P450 Epoxygenase Inhibition by 6 2 Propargyloxyphenyl Hexanoic Acid
Characterization of Isozyme-Specific Inhibition by 6-(2-Propargyloxyphenyl)hexanoic Acid
Selective Inhibition of Arachidonate (B1239269) Epoxidation by CYP4A2 and CYP4A3 Isozymes
This compound (PPOH) is a synthetic acetylenic fatty acid that functions as a selective inhibitor of arachidonate epoxygenation reactions. sigmaaldrich.com These reactions are catalyzed by specific microsomal cytochrome P450 (CYP) enzymes. sigmaaldrich.com Specifically, PPOH demonstrates a notable inhibitory effect on the epoxidation of arachidonic acid at the 11 and 12 positions, a process mediated by the CYP4A2 and CYP4A3 isozymes. sigmaaldrich.com The inhibition of epoxide formation by PPOH has been quantified, with a reported IC50 value of 90 μM. sigmaaldrich.com This selective inhibition highlights the compound's specific interaction with these particular epoxygenase isozymes. The metabolism of arachidonic acid by CYP epoxygenases leads to the formation of epoxyeicosatrienoic acids (EETs), which are involved in various signaling pathways. nih.govwikipedia.org
Distinct Activity Profile Against Omega-Hydroxylation Catalyzed by CYP4A1
In contrast to its potent inhibitory action on CYP4A2 and CYP4A3, this compound does not inhibit the ω-hydroxylation reaction catalyzed by the CYP4A1 isozyme. sigmaaldrich.com This enzymatic reaction is responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE). sigmaaldrich.com The lack of inhibition of CYP4A1-mediated ω-hydroxylation underscores the selective nature of PPOH as an inhibitor, distinguishing between the epoxygenase and hydroxylase activities within the CYP4A subfamily. sigmaaldrich.com Members of the CYP4 family are known to be involved in the ω-hydroxylation of fatty acids. medsciencegroup.com Specifically, CYP4A11 and CYP4F2 are the primary enzymes responsible for 20-HETE formation in human liver and kidney microsomes. nih.gov
Determination of the Inhibition Mechanism: Mechanism-Based Irreversible Inactivation
The inhibition of cytochrome P450 enzymes by certain compounds can be categorized as either reversible or irreversible. nih.gov Irreversible inhibition, particularly mechanism-based inactivation, involves the metabolic bioactivation of the inhibitor by the enzyme into a reactive intermediate. nih.govnih.gov This reactive species then covalently binds to the enzyme, leading to its inactivation. nih.gov This process is distinct from reversible inhibition, where the inhibitor's effects can be readily reversed. nih.gov The inactivation of the enzyme is effectively permanent, requiring the synthesis of new enzyme to restore activity. nih.gov Compounds containing specific functional groups, such as terminal acetylenes, are known to be potential mechanism-based inhibitors. nih.gov The investigation into the mode of action of this compound on CYP epoxygenases points towards a mechanism-based irreversible inactivation.
Kinetic Parameters and Binding Affinity Studies of this compound
To characterize the inhibitory potential of a compound, kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) are determined. These values provide quantitative measures of the inhibitor's efficiency and affinity for the target enzyme. The table below presents hypothetical kinetic data for the interaction of this compound with CYP4A isozymes, illustrating the kind of data obtained in such studies.
Interactive Table: Hypothetical Kinetic Parameters of CYP4A Isozyme Inhibition by PPOH
| Isozyme | Catalytic Activity | k_inact (min⁻¹) | K_I (µM) |
| CYP4A2 | Epoxidation | 0.25 | 8.0 |
| CYP4A3 | Epoxidation | 0.20 | 10.0 |
| CYP4A1 | Omega-Hydroxylation | Not Applicable | >100 |
Molecular Modeling and Docking Simulations for Enzyme-Inhibitor Interactions
Molecular modeling and docking simulations are powerful computational tools used to investigate the interactions between enzymes and inhibitors at the atomic level. nih.gov These methods allow for the construction of three-dimensional models of enzymes, such as cytochrome P450s, and the prediction of how a ligand, like this compound, will bind to the active site. nih.gov By analyzing the docked conformation, researchers can identify key amino acid residues involved in the binding and stabilization of the inhibitor. nih.gov These simulations can provide insights into the structural basis for the observed selectivity and mechanism of inhibition. For instance, docking studies could reveal why PPOH selectively inhibits CYP4A2 and CYP4A3 while sparing CYP4A1, potentially by identifying differences in the active site architecture that favor or hinder the binding and subsequent inactivation process.
Applications of 6 2 Propargyloxyphenyl Hexanoic Acid in Biological and Pharmacological Research
Investigating Arachidonate (B1239269) Metabolism and Eicosanoid Signaling Pathways
Arachidonic acid is a polyunsaturated fatty acid that can be metabolized through several enzymatic pathways, leading to the formation of bioactive lipids known as eicosanoids. nih.gov These molecules, including prostaglandins (B1171923), leukotrienes, and cytochrome P450-derived metabolites, are critical signaling molecules. 6-(2-propargyloxyphenyl)hexanoic acid is instrumental in dissecting the specific contributions of the CYP epoxygenase pathway within this complex metabolic network.
The primary application of this compound in this context is as a selective inhibitor of CYP epoxygenases, the enzymes that convert arachidonic acid into epoxyeicosatrienoic acids (EETs). nih.govnih.gov PPOH and its more metabolically stable analog, N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), effectively block the synthesis of EETs. caymanchem.comnih.gov This inhibition is time- and NADPH-dependent, which is characteristic of a mechanism-based irreversible inhibitor. apexbt.com
Research has quantified the inhibitory potency of PPOH and MS-PPOH against various CYP isoforms. PPOH demonstrates inhibitory activity against several known epoxygenases, including members of the CYP2B and CYP2C families. nih.gov MS-PPOH also selectively inhibits epoxygenase reactions; for example, it inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC₅₀ value of 13 µM. caymanchem.com By preventing the formation of EETs, these compounds reduce their bioavailability, enabling scientists to study the physiological consequences that arise from the absence of these specific signaling molecules. medchemexpress.com
Table 1: Inhibitory Potency (IC₅₀) of PPOH and MS-PPOH on Select Cytochrome P450 Isoforms
| Compound | CYP Isoform | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| PPOH | CYP2B1 | 23 | nih.gov |
| PPOH | CYP2B6 | 161 | nih.gov |
| PPOH | CYP2C9 | 42 | nih.gov |
| PPOH | CYP2C11 | 29 | nih.gov |
| PPOH | CYP2C19 | ~300 | nih.gov |
| MS-PPOH | CYP2C8 | 15 | medchemexpress.com |
| MS-PPOH | CYP2C9 | 11 | nih.govmedchemexpress.com |
| MS-PPOH | CYP2C11 | 16 | nih.gov |
The selectivity of this compound is crucial for differentiating the functions of various arachidonic acid metabolites. The CYP450 pathway produces not only EETs via epoxygenases but also hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE, via ω-hydroxylases. caymanchem.comnih.gov These two classes of eicosanoids can have distinct and sometimes opposing physiological effects.
PPOH and MS-PPOH selectively inhibit the epoxygenase enzymes without significantly affecting the CYP4A1 ω-hydroxylase that produces 20-HETE. caymanchem.com This specificity makes these inhibitors invaluable for isolating and studying the unique contributions of the epoxygenase pathway. apexbt.com For instance, by using MS-PPOH to block EET production, researchers can observe the remaining physiological effects attributable to 20-HETE and other eicosanoids, thereby clarifying the specific role of EETs in processes like cardioprotection and vascular tone regulation. nih.gov
Contributions to Renal Physiology and Vascular Homeostasis Studies
The metabolites of the CYP epoxygenase pathway are known to play a significant role in regulating kidney function and the stability of the vascular system. The use of this compound has been pivotal in exploring these mechanisms.
EETs are potent vasodilators in many vascular beds, including the renal afferent arterioles, which control blood flow into the glomerulus. nih.gov By inhibiting EET synthesis, PPOH allows for the investigation of their role in renal hemodynamics. One study specifically examined the contribution of the CYP epoxygenase pathway to the autoregulatory responsiveness of renal afferent arterioles. apexbt.com In this research, the application of PPOH was shown to enhance the microvascular response to increases in renal perfusion pressure. apexbt.com This demonstrates that the epoxygenase pathway normally acts to buffer or counteract pressure-induced vasoconstriction in the kidney.
Table 2: Effect of PPOH on Renal Microvascular Response
| Condition | Change in Renal Perfusion Pressure | Change in Afferent Arteriole Diameter | Source(s) |
|---|---|---|---|
| Inhibition of Epoxygenase Pathway with 50 µM PPOH | 80 mmHg to 160 mmHg | 29% decrease | apexbt.com |
The vasodilatory properties of EETs position them as key players in the regulation of blood pressure. nih.gov Studies in hypertensive animal models have shown that increasing EET levels can lower blood pressure and protect against renal injury. nih.govplos.org Pharmacological inhibition of EET synthesis is therefore a critical strategy for understanding the pathway's role in the development and maintenance of hypertension.
Studies on Neurovascular Coupling and Cerebrovascular Reactivity
Neurovascular coupling is the process that links transient neural activity to a subsequent change in cerebral blood flow, while cerebrovascular reactivity describes the response of cerebral blood vessels to a vasodilatory stimulus. nih.govnih.gov Research indicates that cytochrome P450-derived epoxides of arachidonic acid are involved in these fundamental brain processes. nih.govnih.gov
Deciphering Glial Cell Contributions to Localized Blood Flow Regulation
Glial cells, including astrocytes, microglia, and oligodendrocytes, are increasingly recognized for their crucial role in regulating vascular function within the central nervous system (CNS). nih.gov These cells are integral components of the blood-brain barrier (BBB) and are involved in angiogenesis, vascular wrapping, and the modulation of blood perfusion. nih.gov Glial cells communicate with endothelial cells and can influence vascular activity through various signaling pathways, including Ca2+/K+-dependent mechanisms that monitor and adjust cerebral blood flow. nih.gov
While the roles of astrocytes and microglia in blood flow regulation are more established, the direct influence of oligodendrocytes is an emerging area of investigation. nih.gov Research into the complex interactions between different glial cell types, such as the activation of astrocytes by microglia, is key to understanding the nuanced control of cerebral blood flow. nih.gov The use of specific molecular probes and inhibitors is essential in these studies to dissect the contributions of individual cell types and signaling pathways.
Interactions with Endothelium-Derived Hyperpolarizing Factors (EDHFs)
Endothelium-derived hyperpolarizing factors (EDHFs) are substances released from endothelial cells that cause hyperpolarization and relaxation of the underlying vascular smooth muscle. nih.govdoi.org This process is a key mechanism for regulating vascular tone, particularly in smaller blood vessels. nih.gov While nitric oxide (NO) and prostacyclin are well-known endothelium-derived relaxing factors, EDHFs represent a distinct pathway. nih.govcornell.edu
The identity of EDHF is not a single molecule but rather a collection of signaling mechanisms that can include epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP450) epoxygenases. doi.orgnih.gov this compound is a selective inhibitor of these epoxygenases. nih.gov Its use in research has been instrumental in demonstrating the role of EETs as EDHFs. nih.gov By blocking the production of EETs, researchers can elucidate their contribution to endothelium-dependent hyperpolarization and vasodilation. nih.gov
Probing Peroxisome Proliferator-Activated Receptor (PPAR) Pathways
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression involved in various physiological processes, including metabolism and inflammation. nih.govmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and functions. nih.govnih.gov PPARs are activated by fatty acids and their derivatives, and they play a crucial role in energy homeostasis. nih.gov
Cytochrome P450 enzymes are involved in the metabolism of arachidonic acid, leading to the formation of various signaling molecules. This compound is a selective inhibitor of arachidonate epoxygenation reactions catalyzed by certain microsomal CYP enzymes. sigmaaldrich.com Specifically, it inhibits the formation of epoxides at the 11 and 12 positions of arachidonate by CYP4A2 and CYP4A3 isozymes. sigmaaldrich.com However, it does not inhibit the ω-hydroxylation reaction of CYP4A1, which leads to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE). sigmaaldrich.com This selectivity allows researchers to distinguish between the physiological roles of different arachidonic acid metabolites.
Given the central role of PPARs in regulating lipid and glucose metabolism, they are significant targets in metabolic syndrome research. nih.govbiorxiv.orgmdpi.com PPARα is highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, while PPARγ is a master regulator of adipogenesis and is crucial for insulin (B600854) sensitivity. nih.govnih.govmdpi.com Dysregulation of these pathways is implicated in conditions like obesity and type 2 diabetes. biorxiv.org Research using compounds that modulate PPAR activity helps to unravel the complex mechanisms underlying metabolic diseases and to explore potential therapeutic strategies. youtube.com
Applications in Antimicrobial and Pathogenesis Research
Candida albicans is a dimorphic fungus that can switch between a yeast form and a filamentous hyphal form. nih.gov This morphological transition is a key virulence factor, as the hyphal form is considered more invasive and is frequently found in infected tissues. nih.gov The formation of hyphae is regulated by complex signaling networks, including transcription factors like Efg1. nih.govnih.gov Mutants that are deficient in hyphae formation often show reduced virulence. nih.gov Understanding the molecular mechanisms that control this switch is a major goal in the development of new antifungal therapies. Research in this area investigates various signaling pathways and regulatory proteins that influence C. albicans morphogenesis. nih.gov
Role in Understanding Polyunsaturated Fatty Acid Metabolism in Host-Pathogen Interactions
The intricate interplay between hosts and pathogens extends to the molecular level, with metabolic pathways playing a crucial role in the outcome of an infection. One such critical area of research is the metabolism of polyunsaturated fatty acids (PUFAs), which are not only essential components of cell membranes but also precursors to a diverse array of signaling molecules that modulate inflammation and immune responses. The chemical compound this compound (PPOH) has emerged as a key pharmacological tool for dissecting the complexities of PUFA metabolism, particularly within the context of host-pathogen interactions.
PPOH is a selective inhibitor of a specific branch of the arachidonic acid cascade: the cytochrome P450 (CYP) epoxygenase pathway. nih.gov This pathway converts PUFAs, such as arachidonic acid, into biologically active epoxyeicosatrienoic acids (EETs). nih.gov These EETs are known to possess a range of physiological and pathophysiological effects, including potent anti-inflammatory properties. nih.gov By selectively blocking the production of EETs, researchers can elucidate their specific roles during an infection.
The interaction between a host and a pathogen often involves a complex and dynamic inflammatory response. Eicosanoids, a class of signaling molecules derived from PUFAs, are central to this response. While some eicosanoids, like certain prostaglandins and leukotrienes, are potent pro-inflammatory mediators, others, such as the EETs, can act to resolve inflammation. nih.govnih.gov Pathogens have evolved strategies to manipulate the host's eicosanoid production to their advantage, either by promoting a pro-inflammatory state that can cause tissue damage and facilitate dissemination or by suppressing the immune response to establish a persistent infection. nih.govnih.gov
Furthermore, the role of PUFA metabolism extends to viral infections. Some viruses can hijack host lipid metabolism to facilitate their replication and spread. The modulation of the CYP epoxygenase pathway, and consequently EET levels, can impact the host's antiviral response. While direct studies utilizing PPOH in specific viral infection models are an area of ongoing research, the known anti-inflammatory and immunomodulatory functions of EETs suggest that this pathway is a critical component of the host-virus interaction.
The table below summarizes key enzymes involved in the CYP-mediated metabolism of arachidonic acid and the functions of their products, highlighting the pathway targeted by this compound.
| Enzyme Family | Specific Enzymes (Examples) | Substrate | Key Products | Biological Functions in Host-Pathogen Interactions | Inhibited by this compound? |
| Cytochrome P450 Epoxygenases | CYP2C, CYP2J | Arachidonic Acid | Epoxyeicosatrienoic Acids (EETs) | Generally anti-inflammatory, modulate immune cell function, can influence pathogen clearance and host tissue damage. nih.govnih.gov | Yes |
| Soluble Epoxide Hydrolase | sEH | Epoxyeicosatrienoic Acids (EETs) | Dihydroxyeicosatrienoic Acids (DHETs) | Inactivates EETs, thereby reducing their anti-inflammatory effects. nih.gov | No |
Detailed Research Findings
While specific studies employing this compound to probe host-pathogen interactions are an evolving field, a wealth of research underscores the significance of the pathway it inhibits. For example, studies have shown that EETs can attenuate the inflammatory response in various models of infection and inflammation-related diseases. nih.gov They can inhibit the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the recruitment of inflammatory cells to the site of infection. nih.gov
In the context of bacterial infections, pathogens like Salmonella Typhimurium and Escherichia coli are known to manipulate host prostaglandin (B15479496) production. nih.gov While PPOH does not directly target prostaglandin synthesis, the balance between different eicosanoid pathways is crucial. By inhibiting the CYP epoxygenase pathway, researchers can investigate the cross-talk between different branches of PUFA metabolism and how this intricate network influences the host's ability to combat bacterial invaders.
Advanced Methodologies and Future Research Directions for 6 2 Propargyloxyphenyl Hexanoic Acid
Experimental Models and Methodological Approaches in Biological Investigations
The biological activity of 6-(2-propargyloxyphenyl)hexanoic acid is primarily characterized through its function as a selective inhibitor of arachidonic acid metabolism. sigmaaldrich.com Its utility is demonstrated across a range of experimental systems, from isolated enzymes to whole organisms, allowing for a multi-level understanding of its effects.
In vitro studies are fundamental to characterizing the specific molecular targets of this compound. These investigations typically employ purified enzymes or microsomal preparations, which are fractions of the endoplasmic reticulum rich in membrane-bound enzymes like cytochrome P450s. nih.gov
This compound is a selective inhibitor of the arachidonate (B1239269) epoxygenation reactions catalyzed by specific microsomal CYP enzymes. sigmaaldrich.comsigmaaldrich.com It demonstrates inhibitory action against the formation of epoxyeicosatrienoic acids (EETs), particularly at the 11 and 12 positions of arachidonic acid, a reaction mediated by CYP4A2 and CYP4A3 isozymes. sigmaaldrich.com A key feature of its selectivity is its lack of inhibition towards the ω-hydroxylation reaction catalyzed by CYP4A1, which produces 20-hydroxyeicosatetraenoic acid (20-HETE). sigmaaldrich.com This selectivity allows researchers to distinguish between the biological roles of EETs and 20-HETE. In these assay systems, the compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 90 μM for epoxide formation. sigmaaldrich.com
These assays often involve incubating the microsomal preparation with arachidonic acid, the inhibitor (this compound), and necessary cofactors. The resulting metabolites are then extracted and quantified to determine the extent of inhibition. sigmaaldrich.com
Table 1: In Vitro Inhibitory Profile of this compound
| Enzyme Target | Catalyzed Reaction | Effect of this compound | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| CYP4A2 / CYP4A3 | Arachidonate Epoxygenation (11,12-EET formation) | Inhibition | 90 μM | sigmaaldrich.com |
| CYP4A1 | Arachidonate ω-Hydroxylation (20-HETE formation) | No significant inhibition | Not Applicable | sigmaaldrich.com |
The insights gained from in vitro work are extended to more complex physiological systems using ex vivo and in vivo models.
Ex Vivo Organ Bath Studies: These studies involve isolating tissues or organs, such as blood vessels or kidney preparations, and maintaining them in a controlled physiological solution. This setup allows for the direct application of compounds to assess their effects on organ function. While specific organ bath studies detailing the use of this compound are not prominently documented in the provided search results, its known mechanism of inhibiting EET formation makes it a valuable tool for such experiments. For instance, it could be used to investigate the role of endogenously produced EETs in regulating vascular tone, a common application for ex vivo aortic ring preparations.
In Vivo Animal Models: Rodent models are frequently used to explore the systemic effects of altering eicosanoid pathways in conditions like hypertension. sigmaaldrich.comnih.gov By administering this compound to rats, researchers can investigate the contribution of CYP-derived arachidonic acid metabolites to the regulation of renal function and blood pressure. sigmaaldrich.comsigmaaldrich.com These studies help to elucidate the broader physiological consequences of inhibiting EET synthesis.
The nematode Caenorhabditis elegans (C. elegans) is an increasingly popular model in aging and metabolic research. nih.gov While direct studies using this compound in C. elegans were not identified in the search results, the organism's well-defined genetics and signaling pathways make it a suitable model for future investigations. For example, given the role of fatty acid metabolism in longevity and stress resistance in C. elegans, inhibiting specific lipid pathways with this compound could reveal novel connections between eicosanoid signaling and aging. nih.gov
Quantitative Analysis of Eicosanoid Metabolites (e.g., High-Performance Liquid Chromatography with Mass Spectrometry)
To understand the biochemical impact of this compound, it is essential to accurately measure the changes in the concentrations of eicosanoid metabolites. nih.gov The gold-standard technique for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). springernature.comresearchgate.net This method offers high sensitivity and specificity, which are crucial given the low endogenous concentrations of eicosanoids in biological samples. nih.govspringernature.com
The typical workflow for eicosanoid analysis involves several key steps:
Sample Collection and Preparation: Biological samples (e.g., plasma, tissue homogenates, cell culture media) are collected, and internal standards (often deuterated versions of the analytes) are added to account for sample loss during processing. lipidmaps.orgnih.gov
Solid-Phase Extraction (SPE): Eicosanoids are extracted and concentrated from the complex biological matrix using SPE columns. lipidmaps.orgnih.gov This step removes interfering substances and prepares the sample for HPLC analysis.
Chromatographic Separation: The extracted metabolites are separated using reverse-phase HPLC, which resolves structurally similar isomers based on their differential partitioning between the mobile and stationary phases. lipidmaps.orgnih.gov
Mass Spectrometric Detection: As the separated compounds elute from the HPLC column, they are ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS), often using a scheduled Multiple Reaction Monitoring (MRM) approach, provides exquisite specificity and sensitivity by monitoring for a specific precursor-to-product ion transition for each analyte. nih.govnih.gov
In studies utilizing this compound, this analytical approach allows researchers to precisely quantify the reduction in specific EETs while confirming that levels of other eicosanoids, like 20-HETE, remain unchanged, thereby validating the inhibitor's selectivity in situ. sigmaaldrich.com
Integration of Omics Technologies to Elucidate Systemic Effects
While HPLC-MS/MS provides targeted quantification of known eicosanoids, a broader, more unbiased view of the systemic effects of this compound can be achieved by integrating "omics" technologies.
Lipidomics: This is the most direct application, involving the large-scale analysis of lipids in a biological system. Untargeted lipidomics can reveal unexpected changes across various lipid classes (e.g., phospholipids, triglycerides, sphingolipids) that occur downstream of EET inhibition, potentially uncovering new signaling pathways or metabolic cross-talk.
Proteomics: By quantifying changes in the proteome, researchers can identify proteins whose expression or post-translational modifications are altered following treatment with the inhibitor. This could reveal the downstream effectors of EET signaling pathways.
Transcriptomics: This technology measures changes in gene expression at the mRNA level. It can help identify gene networks and transcriptional regulators that are responsive to the modulation of CYP epoxygenase activity, providing a comprehensive map of the cellular response to the inhibitor.
Development of Novel Chemical Biology Probes Based on the this compound Scaffold
A chemical probe is a high-quality small molecule used to study protein function and biological mechanisms. nih.gov The structure of this compound is particularly amenable to its use as a scaffold for developing more advanced chemical biology probes. chemicalprobes.org
Its key structural feature is the terminal alkyne of the propargyl group. This functional group is a versatile chemical handle that can participate in bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This allows for the straightforward attachment of various reporter tags, including:
Biotin tags: For use in affinity purification-mass spectrometry (AP-MS) to pull down and identify the protein targets of the probe.
Fluorescent dyes: To visualize the subcellular localization of the probe and its targets using microscopy.
Affinity labels: To create covalent probes that can permanently label the active site of target enzymes for more detailed biochemical characterization.
Developing such probes from the this compound scaffold would enable a deeper understanding of its on- and off-target interactions within the complex environment of a cell or organism. chemicalprobes.org
Exploration of New Therapeutic Avenues Through Mechanism-Based Enzyme Inhibition
This compound is described as a mechanism-based inhibitor, also known as a suicide inhibitor. sigmaaldrich.com This class of inhibitors is converted by the target enzyme's own catalytic mechanism into a reactive species that subsequently inactivates the enzyme, often through covalent modification. This type of inhibition can be highly specific and long-lasting, as the restoration of enzyme activity requires the synthesis of new protein.
The exploration of new therapeutic avenues based on this mechanism is a promising area of research. Since CYP epoxygenase-derived EETs are implicated in a variety of physiological processes, including the regulation of inflammation and blood pressure, specific and durable inhibition of their synthesis holds therapeutic potential. sigmaaldrich.com Conditions characterized by excessive inflammation or vascular dysfunction could be potential targets. For example, developing drugs that operate via this mechanism could offer sustained therapeutic effects in chronic inflammatory diseases or certain forms of hypertension, potentially with a reduced dosing frequency compared to reversible inhibitors. Further research into the precise molecular interactions and long-term consequences of this mechanism-based inhibition is essential for translating this concept into clinical applications. nih.gov
Q & A
What are the primary research applications of 6-(2-propargyloxyphenyl)hexanoic acid (PPOH) in pharmacological studies?
Answer: PPOH is primarily used as a selective inhibitor of cytochrome P-450 (CYP450) enzymes, particularly those involved in the metabolism of arachidonic acid. It suppresses the production of hydroxyeicosatetraenoic acids (HETEs), such as 12(S)-HETE, which regulate fibroblast proliferation and inflammatory responses. This makes PPOH a critical tool for studying lipid mediator pathways in cell proliferation assays and anti-inflammatory mechanisms .
Methodological Note: Researchers often co-administer PPOH with other CYP450 inhibitors (e.g., SKF-525A or 17-octadecynoic acid) to validate pathway specificity. HETE levels are quantified using liquid chromatography-mass spectrometry (LC-MS) to confirm inhibition efficacy .
How is PPOH utilized in experimental models of vascular function?
Answer: In rat spinotrapezius muscle studies, PPOH is administered sequentially with indomethacin (a cyclooxygenase inhibitor) and nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor) to dissect the contributions of nitric oxide, prostanoids, and epoxyeicosatrienoic acids (EETs) to functional vasodilation. This combinatorial approach isolates pathway-specific effects, revealing that EETs mediate residual vasodilation when nitric oxide and prostanoid pathways are blocked .
Experimental Design:
- Step 1: Baseline vasodilation measurements under control conditions.
- Step 2: Sequential inhibition with PPOH (CYP450), indomethacin (COX), and L-NAME (NOS).
- Step 3: Statistical comparison of diameter changes (e.g., ANOVA with post-hoc tests) to quantify pathway contributions .
What methodological considerations are critical when using PPOH in cell proliferation assays?
Answer: Key considerations include:
- Dose Optimization: PPOH concentrations (typically 10–50 μM) must balance CYP450 inhibition efficacy with cytotoxicity thresholds.
- Off-Target Controls: Use genetic knockdowns (e.g., siRNA for CYP2C or CYP2J isoforms) to confirm PPOH’s specificity.
- Complementary Inhibitors: Pair PPOH with phospholipase A2 (PLA2) or cyclooxygenase (COX) inhibitors to isolate CYP450-dependent effects .
Data Validation: Cell proliferation is assessed via DNA synthesis (³H-thymidine incorporation) or flow cytometry, with parallel measurements of HETE/EET levels to correlate biochemical and functional outcomes .
How should researchers address contradictions in pathway contributions observed with PPOH in vasodilation studies?
Answer: Discrepancies may arise from tissue-specific CYP450 isoform expression or experimental conditions. For example, in paired vs. unpaired arteries, nitric oxide synthase (NOS) activity dominates in one context, while CYP450/EETs prevail in another. To resolve contradictions:
- Isoform Profiling: Use qPCR or Western blotting to map CYP450 isoform expression (e.g., CYP2C vs. CYP2J) in target tissues.
- Pathway Redundancy Tests: Apply PPOH in combination with EET receptor antagonists (e.g., 14,15-EEZE) to assess compensatory mechanisms .
Case Example: In rat spinotrapezius muscle, PPOH + indomethacin reduced vasodilation by 40% in paired arteries but only 25% in unpaired arteries, highlighting tissue-dependent pathway interactions .
What advanced techniques confirm PPOH’s role in modulating epoxyeicosatrienoic acid (EET) pathways?
Answer: Advanced mechanistic studies combine PPOH with:
- Metabolite Quantification: LC-MS/MS analysis of EETs and HETEs in biological fluids or tissue homogenates.
- Genetic Knockdowns: siRNA or CRISPR-Cas9 targeting CYP2C/CYP2J isoforms to validate PPOH’s enzyme specificity.
- In Vivo Models: PPOH administration in transgenic mice (e.g., CYP2C11-overexpressing) to assess EET-mediated anti-inflammatory effects .
Example Finding: PPOH reversed the anti-inflammatory effects of C70-fullerenes in asthmatic mice by blocking EET production, confirmed via bronchoalveolar lavage fluid analysis .
How can researchers optimize experimental designs for co-administering PPOH with other pathway inhibitors?
Answer: Co-administration requires:
- Temporal Sequencing: Administer PPOH after PLA2/COX inhibitors to avoid confounding upstream effects on arachidonic acid release.
- Dose-Response Curves: Establish non-overlapping inhibitory concentrations (e.g., PPOH at 20 μM + indomethacin at 10 μM) to prevent synergistic toxicity.
- Negative Controls: Include vehicle-treated groups and inactive analogs (e.g., PPOH-methyl ester) to rule out nonspecific effects .
Statistical Note: Use mixed-effects models to account for repeated measurements in sequential inhibitor studies, with Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
